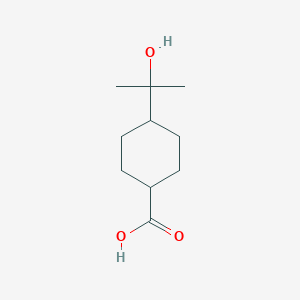

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 . It is also known by its CAS number 183996-92-1 .

Molecular Structure Analysis

The molecular structure of “trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” is characterized by a cyclohexane ring with a carboxylic acid group and a hydroxy-methyl-ethyl group attached . The exact 3D structure could not be found in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid” include a predicted boiling point of 323.6±15.0 °C and a predicted density of 1.122±0.06 g/cm3 . The pKa value is predicted to be 4.89±0.10 .Aplicaciones Científicas De Investigación

Resolution and Rotations of Cyclohexanecarboxylic Acids

Optically active cyclohexanecarboxylic acids demonstrate significant potential in the preferential crystallization and synthesis of active trans-disubstituted cyclohexanes, highlighting the importance of optical rotations in understanding molecular structures and reactions (Nohira, Ehara, & Miyashita, 1970).

Photochemistry of Cyclohexanecarboxylic Acids

The study of cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids and their photolysis in cyclohexane presents insights into the formation of isocyanates and tricyclic δ-lactams, demonstrating the photochemical properties and reactions of cyclohexanecarboxylic acid derivatives (Brown, 1964).

Tranexamic Acid Derivatives

Derivatives of tranexamic acid, containing cyclohexanecarboxylic acid moieties, were synthesized to enhance absorption compared to tranexamic acid itself. This research underscores the therapeutic potential of modifying cyclohexanecarboxylic acid structures for improved drug absorption (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).

Photo-induced Addition to Cyclohexene Derivatives

The photo-induced addition of acetic acid to cyclohexene derivatives, yielding predominantly methyl trans-4-acetoxycyclohexanecarboxylate, illustrates the utility of cyclohexanecarboxylic acids in synthesizing complex organic molecules through photochemical reactions (Leong, Imagawa, Kimoto, & Kawanisi, 1973).

Safety and Hazards

The safety data sheet for a similar compound, trans-4-Methyl-1-cyclohexanecarboxylic acid, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

It’s known that carboxylic acids, such as this compound, often interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

Carboxylic acids typically donate a proton (H+) in biological systems, which can influence the function of target molecules .

Biochemical Pathways

Carboxylic acids are involved in numerous biochemical pathways, including energy production and synthesis of other bioactive compounds .

Pharmacokinetics

Carboxylic acids are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Carboxylic acids can influence cellular ph and enzyme activity, which can have various downstream effects .

Action Environment

The action, efficacy, and stability of trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid can be influenced by various environmental factors . These may include pH, temperature, and the presence of other substances that can interact with the compound .

Propiedades

IUPAC Name |

4-(2-hydroxypropan-2-yl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h7-8,13H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMLEZXKTFPIFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCC(CC1)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-(1-Hydroxy-1-methyl-ethyl)cyclohexanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)amino]-N-(2,5-difluorophenyl)-2-thioxoacetamide](/img/structure/B2708704.png)

![3-(4-Chlorophenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal hydrazone](/img/structure/B2708705.png)

![Ethyl 2-(3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2708711.png)

![5-Ethoxy-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2708713.png)

![2-amino-1-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2708720.png)

![N~6~-(3-methoxypropyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2708722.png)

![5-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2708723.png)